molecular formula C24H22O8P- B12555449 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate CAS No. 189071-19-0

4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate

Cat. No.: B12555449
CAS No.: 189071-19-0
M. Wt: 469.4 g/mol
InChI Key: ZHDPEIDJTNHTJR-UHFFFAOYSA-M
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Description

4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate is a complex organic compound that features a benzoate group linked to a butoxycarbonyl moiety, which is further connected to a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common approach is the esterification of benzoic acid derivatives with butoxycarbonyl intermediates, followed by phosphorylation reactions to introduce the phenoxy(phenyl)phosphoryl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The phosphoryl group can be reduced to form phosphines.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce phosphine derivatives.

Scientific Research Applications

4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]phenyl acetate
  • 4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]phenyl ether

Uniqueness

4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

189071-19-0

Molecular Formula

C24H22O8P-

Molecular Weight

469.4 g/mol

IUPAC Name

4-[4-hydroxy-2-[phenoxy(phenyl)phosphoryl]oxybutoxy]carbonylbenzoate

InChI

InChI=1S/C24H23O8P/c25-16-15-21(17-30-24(28)19-13-11-18(12-14-19)23(26)27)32-33(29,22-9-5-2-6-10-22)31-20-7-3-1-4-8-20/h1-14,21,25H,15-17H2,(H,26,27)/p-1

InChI Key

ZHDPEIDJTNHTJR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC(CCO)COC(=O)C3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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